molecular formula C9H17BrO B13183935 2-(Bromomethyl)-2-(2-methylpropyl)oxolane

2-(Bromomethyl)-2-(2-methylpropyl)oxolane

Cat. No.: B13183935
M. Wt: 221.13 g/mol
InChI Key: WSTSDRXEVCYAQM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(2-methylpropyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. This particular compound features a bromomethyl group and a 2-methylpropyl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(2-methylpropyl)oxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(Hydroxymethyl)-2-(2-methylpropyl)oxolane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(2-methylpropyl)oxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the bromine atom with an azide group.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the compound.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether can reduce the bromomethyl group.

Major Products Formed

    Nucleophilic Substitution: Formation of azide, amine, or ether derivatives.

    Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of 2-(Methyl)-2-(2-methylpropyl)oxolane.

Scientific Research Applications

2-(Bromomethyl)-2-(2-methylpropyl)oxolane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(2-methylpropyl)oxolane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-2-(2-methylpropyl)oxolane: Similar structure but with a chlorine atom instead of bromine.

    2-(Hydroxymethyl)-2-(2-methylpropyl)oxolane: Contains a hydroxyl group instead of a bromomethyl group.

    2-(Methyl)-2-(2-methylpropyl)oxolane: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness

2-(Bromomethyl)-2-(2-methylpropyl)oxolane is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

2-(bromomethyl)-2-(2-methylpropyl)oxolane

InChI

InChI=1S/C9H17BrO/c1-8(2)6-9(7-10)4-3-5-11-9/h8H,3-7H2,1-2H3

InChI Key

WSTSDRXEVCYAQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCO1)CBr

Origin of Product

United States

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